CAIII Inhibitory Potency: Moderate Affinity with a Defined Ki of 221.9 µM Distinguishes the 6-Trifluoroethoxy Analog from Alkoxy and Chloro Substitutions
In a direct head-to-head evaluation of 14 6-substituted nicotinic acid analogues against carbonic anhydrase III (CAIII) using size-exclusion chromatography, the 6-(2,2,2-trifluoroethoxy) derivative exhibited a measured inhibition constant (Ki) of 221.9 µM [1]. This places the compound in a distinct activity bracket above the parent nicotinic acid (Ki = 248.7 µM) but below the 6-chloro (Ki = 91.5 µM), 6-ethoxy (Ki = 63.3 µM), and the most potent 6-hexyloxy analog (Ki = 41.6 µM). The quantitative ordering of Ki values across this congeneric series provides a reproducible benchmark for selecting building blocks with the desired CAIII binding profile.
| Evidence Dimension | CAIII enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 221.9 µM |
| Comparator Or Baseline | 6-Hexyloxy analog (Ki = 41.6 µM); 6-Ethoxy analog (Ki = 63.3 µM); 6-Chloro analog (Ki = 91.5 µM); Nicotinic acid (Ki = 248.7 µM) |
| Quantified Difference | The trifluoroethoxy analog is 5.3-fold less potent than the 6-hexyloxy analog and 1.1-fold more potent than nicotinic acid. |
| Conditions | Size-exclusion HPLC; mobile phase: 10% acetonitrile / 90% phosphate buffer (pH 6.0); ligand concentration 0.24 mM; bovine CAIII (1.7 mM injected). |
Why This Matters
For teams optimizing CAIII-targeted ligands, this Ki value precisely positions the trifluoroethoxy moiety as a moderate-affinity starting point that balances potency with the metabolic benefits of fluorination relative to alkyl ethers.
- [1] Mohammad, H.K., Alzweiri, M.H., Khanfar, M.A., Al-Hiari, Y.M. (2017). 6-Substituted nicotinic acid analogues, potent inhibitors of CAIII, used as therapeutic candidates in hyperlipidemia and cancer. Med. Chem. Res., 26, 1397–1404. Table 1. View Source
